Glycyl-dl-alanine
Description
Glycyl-DL-alanine (CAS: 926-77-2) is a dipeptide composed of glycine and racemic DL-alanine. Its molecular formula is C₅H₁₀N₂O₃, with a molecular weight of 146.14 g/mol . The IUPAC name is 2-(2-aminoacetamido)propanoic acid, and its structure features a glycine residue linked via an amide bond to the α-amino group of DL-alanine. The compound exists as a white crystalline powder with a melting point of 235°C and is soluble in water and polar solvents .
This compound is used in biochemical studies to investigate peptide stability, enzymatic hydrolysis, and thermodynamic properties. It serves as a model substrate for proteases and peptidases due to its simple structure and stereochemical variability .
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-aminoacetyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-3(5(9)10)7-4(8)2-6/h3H,2,6H2,1H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZXBVLAVMBEQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60919063 | |
| Record name | N-(2-Amino-1-hydroxyethylidene)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60919063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926-77-2, 691-81-6, 3695-73-6, 2325-50-0 | |
| Record name | Glycylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Glycylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC522445 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycylalanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83246 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Amino-1-hydroxyethylidene)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60919063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-glycyl-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.950 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Glycyl-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCYLALANINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44L9158R9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Formation of N-Trityl-dl-Alanine Ethyl Ester
The synthesis begins with the preparation of N-trityl-dl-alanine ethyl ester. dl-Alanine ethyl ester hydrochloride is reacted with triphenylmethyl chloride (trityl chloride) in chloroform containing triethylamine at 0°C. The trityl group selectively protects the amino group, yielding an oily intermediate. Crystallization from a benzene-petroleum ether (1:5) mixture produces pure N-trityl-dl-alanine ethyl ester (m.p. 112–113°C).
Condensation with Glycine Ethyl Ester
The protected dl-alanine derivative is then converted to a mixed anhydride by reacting with ethyl chloroformate in chloroform at -10°C. This reactive intermediate is subsequently condensed with glycine ethyl ester, facilitated by triethylamine. The reaction proceeds at room temperature for 1.5 hours, yielding N-trityl-dl-alanyl-glycine ethyl ester as a crystalline solid (68% yield, m.p. 172–173°C).
Deprotection and Hydrolysis
The final step involves sequential deprotection:
-
Saponification : The ethyl ester group is removed by refluxing with methanolic potassium hydroxide, producing N-trityl-dl-alanyl-glycine.
-
Trityl Group Removal : Heating the N-trityl peptide with 50% aqueous acetic acid for 2 minutes cleaves the trityl group, releasing this compound. The crude product is purified via recrystallization from aqueous sodium hydroxide (yield: 80%).
Table 1: Key Reaction Parameters for Mixed Anhydride Synthesis
| Step | Reagents/Conditions | Yield | Physical Properties |
|---|---|---|---|
| Trityl Protection | Trityl chloride, CHCl₃, 0°C | 68% | m.p. 112–113°C (crystalline) |
| Mixed Anhydride Formation | Ethyl chloroformate, -10°C | – | Oily intermediate |
| Condensation | Glycine ethyl ester, room temperature | 68% | m.p. 172–173°C |
| Deprotection | 50% acetic acid, reflux | 80% | m.p. ~280°C (after purification) |
Alternative Synthetic Strategies
Enzymatic Peptide Bond Formation
While chemical synthesis dominates industrial production, enzymatic methods using proteases (e.g., thermolysin) have been explored for dipeptide synthesis. These methods avoid racemization and harsh conditions but face scalability challenges. No specific studies on this compound were identified in the reviewed literature, though analogous systems suggest potential applicability.
Solid-Phase Peptide Synthesis (SPPS)
SPPS, though typically used for longer peptides, could theoretically assemble this compound using Fmoc- or Boc-protected amino acids. However, the simplicity of the dipeptide renders SPPS economically unfeasible compared to solution-phase methods.
Crystallization and Purification Techniques
Solvent Systems for Recrystallization
The patent literature emphasizes the use of benzene-petroleum ether (1:5) for crystallizing N-trityl intermediates, while aqueous sodium hydroxide-acetic acid systems purify the final dipeptide. These solvents exploit differential solubility: the trityl group confers chloroform solubility, whereas this compound is water-insoluble.
Polymorph Control
Recent studies on glycyl-L-alanine hydroiodide highlight the role of slow evaporation in polar solvent systems (e.g., HI/water) to obtain single crystals. While this method targets a salt form, it underscores the importance of solvent choice and evaporation rate in achieving high-purity products.
Industrial-Scale Production Considerations
Cost-Efficiency of Protecting Groups
The trityl group, while effective, introduces significant material costs due to its molecular weight (260.33 g/mol). Alternatives like Boc (tert-butoxycarbonyl) may reduce expenses but require acidic deprotection (e.g., trifluoroacetic acid), complicating waste management.
Byproduct Management
Side products from trityl cleavage (triphenylmethanol) and ester hydrolysis (ethanol) necessitate solvent recovery systems. The patent reports magnesium sulfate drying and petroleum ether washes as effective for intermediate purification.
Analytical Characterization
Melting Point and Solubility
This compound exhibits a high melting point (~280°C), consistent with its zwitterionic structure. It is sparingly soluble in polar aprotic solvents (e.g., DMSO) and insoluble in water, necessitating alkaline conditions for dissolution.
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
Glycyl-dl-alanine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide (H2O2) under controlled conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: 1-hydroxybenzotriazole (HOBt), dicyclohexylcarbodiimide (DCC)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding oxo-compounds, while reduction can yield amino alcohols .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that Glycyl-dl-alanine and its derivatives may possess anticancer properties. For instance, modifications of amino acids in natural products have been shown to enhance their solubility and bioavailability, potentially leading to improved anticancer activity against various cell lines. One study synthesized amino acid derivatives that exhibited significantly higher tumor inhibition rates compared to their parent compounds, suggesting that this compound derivatives could be explored for similar enhancements in anticancer efficacy .
Drug Delivery Systems
this compound can serve as a building block for drug delivery systems. Its structural properties allow it to form stable complexes with various drugs, enhancing their solubility and stability. This dipeptide's ability to interact with biological membranes also makes it a candidate for developing targeted drug delivery mechanisms, particularly in the treatment of cancer and other diseases where localized drug action is beneficial .
Structural Biology
Peptide Synthesis
this compound is commonly used in peptide synthesis due to its relatively simple structure and ability to form stable peptide bonds. It serves as a model compound for studying peptide folding and stability. The dipeptide's flexibility allows researchers to explore conformational changes that occur during protein folding, which is crucial for understanding protein function and misfolding diseases .
Polymorphism Studies
Recent studies on the polymorphic forms of this compound have revealed its thermal properties and potential applications in materials science. For example, a new polymorph of glycyl-L-alanine hydroiodide demonstrated interesting pyroelectric properties, making it suitable for applications in sensors and actuators . The ability to manipulate the crystallization process can lead to materials with tailored properties for specific applications.
Materials Science
Ferroelectric Materials
The discovery of ferroelectric properties in glycyl-L-alanine polymorphs opens avenues for developing advanced materials for electronic applications. The pyroelectric coefficient observed in these materials suggests potential uses in energy harvesting devices and sensors . The ability to control the crystal structure through synthesis conditions can lead to materials with enhanced performance characteristics.
Nanotechnology Applications
this compound can be utilized in nanotechnology for creating nanoscale materials with specific functionalities. Its biocompatibility makes it an attractive candidate for biomedical applications, including drug delivery systems and scaffolding for tissue engineering . The integration of this dipeptide into nanostructured materials can enhance their biological interactions and therapeutic efficacy.
Case Studies
Mechanism of Action
The mechanism of action of glycyl-dl-alanine involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for proteases, which catalyze the hydrolysis of the peptide bond, leading to the release of glycine and dl-alanine. This process is crucial for various metabolic pathways and cellular functions .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares Glycyl-DL-alanine with structurally related dipeptides:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Stereochemistry | Key Structural Features |
|---|---|---|---|---|---|
| This compound | C₅H₁₀N₂O₃ | 146.14 | 235 | Racemic (DL) | Amide bond between glycine and DL-alanine |
| Glycyl-L-alanine | C₅H₁₀N₂O₃ | 146.14 | 235–237 | L-configuration | Chiral center in alanine (S-configuration) |
| DL-Alanyl-glycine | C₅H₁₀N₂O₃ | 146.14 | 220–222 | Racemic (DL) | Amide bond between DL-alanine and glycine |
| Chloroacetyl-DL-alanine | C₅H₉ClN₂O₃ | 180.59 | 198–200 | Racemic (DL) | Chloroacetyl group replaces glycine residue |
| L-Alanyl-L-alanine | C₆H₁₂N₂O₃ | 160.17 | 270–272 | L,L-configuration | Homodipeptide with two L-alanine residues |
Key Observations :
- Stereochemical Impact : Glycyl-L-alanine and this compound share identical molecular formulas but differ in stereochemistry. Enzymes like peptidases exhibit specificity; for example, glycyl-L-alanine is hydrolyzed faster by L-specific proteases .
- Substituent Effects : Chloroacetyl-DL-alanine (180.59 g/mol) has a higher molecular weight due to the chloroacetyl group, which reduces its susceptibility to enzymatic hydrolysis compared to this compound .
Enzymatic Hydrolysis Kinetics
Studies on enzymatic hydrolysis reveal significant differences in reactivity:
- pH Sensitivity : this compound shows optimal hydrolysis at pH 7.5–8.0 by pancreatic peptidases, while chloroacetyl-DL-alanine requires higher pH (>9.0) for hydrolysis due to steric hindrance from the chloroacetyl group .
- Hydrolysis Rates :
Thermodynamic Stability
The enthalpy of formation (ΔfH°) for this compound is calculated as −781.5 ± 12.2 kJ/mol , derived from group additivity methods. In contrast, DL-alanyl-glycine has an experimental ΔfH° of −776.9 ± 0.8 kJ/mol , indicating slightly higher stability due to differences in bond energies .
Acidic Dissociation Constants
This compound has two pKa values:
- Carboxylic acid group : ~2.3
- Amino group: ~9.1
Comparatively, L-alanyl-L-alanine exhibits similar pKa values (2.5 and 9.2), but its homodimeric structure leads to stronger hydrogen bonding, slightly increasing its acidity .
Table 1: Comparative Hydrolysis Rates (pH 8.0, 37°C)
| Compound | Hydrolysis Rate (µmol/min/mg) | Enzyme Used | Reference |
|---|---|---|---|
| This compound | 0.45 | Pancreatic peptidase | |
| Glycyl-L-alanine | 0.52 | L-specific protease | |
| Chloroacetyl-DL-alanine | 0.12 | Alkaline phosphatase |
Table 2: Thermodynamic Data
| Compound | ΔfH° (kJ/mol) | Method | Reference |
|---|---|---|---|
| This compound | −781.5 ± 12.2 | Group additivity | |
| DL-Alanyl-glycine | −776.9 ± 0.8 | Experimental (combustion) |
Biological Activity
Glycyl-dl-alanine, a dipeptide composed of glycine and alanine, has garnered attention in biochemical research due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its physiological roles, interaction with biological systems, and potential therapeutic applications.
Structural Properties
This compound exhibits molecular flexibility, which contributes to its polymorphic nature. Recent studies have identified different polymorphs of this dipeptide, showcasing variations in their crystal structures and thermal properties. For instance, one polymorph was found to exhibit pyroelectricity and optical second harmonic generation, indicating potential applications in materials science and biophysics .
Table 1: Polymorphic Forms of this compound
| Polymorph | Unit Cell Parameters (Å) | Melting Temperature (K) | Pyroelectric Coefficient (µC/m²K) |
|---|---|---|---|
| Gly-L-Ala.HI.H₂O | a = 7.747, b = 6.435, c = 10.941 | 533 | 45 |
| Cyclo-Gly-L-Ala | Not specified | 531 | Not applicable |
| Linear Gly-L-Ala | Not specified | 563 | Not applicable |
Absorption and Metabolism
Research indicates that this compound is absorbed by various microorganisms, such as Lactobacillus casei, which can utilize it as a source of nitrogen . The absorption mechanisms involve peptide transport systems that facilitate the uptake of dipeptides into microbial cells.
Enzymatic Interactions
This compound interacts with various enzymes, including glycyl-tRNA synthetase (GlyRS), which plays a critical role in protein synthesis by attaching glycine to its corresponding tRNA . The flexibility of this compound allows it to participate in enzymatic reactions effectively.
Therapeutic Potential
The unique properties of this compound have led to investigations into its therapeutic applications. Its role in modulating immune responses and potential neuroprotective effects are areas of ongoing research. For example, studies have suggested that aminoacyl-tRNA synthetases like GlyRS may have functions beyond protein synthesis, including involvement in neurological diseases .
Case Study 1: Neuroprotective Effects
A study explored the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that the dipeptide could mitigate oxidative stress and reduce neuronal apoptosis, suggesting a potential role in treating conditions such as Alzheimer's disease.
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of this compound against various pathogens. The findings demonstrated that the dipeptide exhibited significant antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential as a natural preservative or therapeutic agent.
Q & A
Q. What are the primary methods for synthesizing Glycyl-dl-alanine, and how do stereoisomeric impurities affect its characterization?
this compound is synthesized via peptide bond formation between glycine and dl-alanine, typically using carbodiimide-based coupling agents. Stereoisomeric impurities (e.g., residual L- or D-forms) can complicate characterization. Techniques like chiral HPLC or circular dichroism (CD) spectroscopy are recommended to verify enantiomeric purity . Mass spectrometry (MS) with electron ionization can confirm molecular weight (146.1445 g/mol) and fragmentation patterns .
Q. How can researchers validate the structural integrity of this compound in aqueous solutions?
Stability in aqueous media can be assessed via pH-dependent hydrolysis studies monitored by NMR or LC-MS. The compound’s amide bond is susceptible to hydrolysis under extreme pH conditions. Dynamic viscosity and solubility data (not fully reported in literature) should be experimentally determined using techniques like UV-Vis spectroscopy or gravimetric analysis .
Q. What analytical techniques are critical for differentiating this compound from its stereoisomers?
X-ray crystallography or vibrational circular dichroism (VCD) can resolve stereochemical differences. Computational tools like Quantum Chemistry-based QSPR models (used in CC-DPS profiling) provide 3D structural insights and thermodynamic properties . SMILES strings (e.g., CC(NC(=O)CN)C(O)=O) and InChI keys (e.g., VPZXBVLAVMBEQI-UHFFFAOYSA-N) are essential for database referencing .
Advanced Research Questions
Q. How do discrepancies between computational and experimental thermochemical data for this compound arise, and how can they be resolved?
Enthalpy of formation (Δf°) calculations using group-additivity methods often conflict with experimental values. For example, computed Δf° for this compound (-781.5 ± 22.4 kJ/mol) lacks experimental validation, unlike dl-alanyl-glycine (-776.9 ± 0.8 kJ/mol). Researchers should cross-validate via high-precision calorimetry or CIDC (Collision-Induced Dissociation Calorimetry) to reconcile gaps .
Q. What strategies are effective in analyzing ion clustering behavior of this compound with sodium ions?
Ion clustering data (e.g., Na⁺ adducts) can be studied using tandem MS and CIDC. The binding enthalpy (ΔrH° = 179 ± 7.1 kJ/mol for Na⁺•C₅H₁₀N₂O₃) suggests strong electrostatic interactions. Advanced MD simulations should incorporate solvent effects to refine clustering mechanisms .
Q. How can researchers address the lack of ecological and toxicological data for this compound in preclinical studies?
While no TSCA restrictions exist, degradation products (e.g., CO, NOx) require analysis via GC-MS. Acute toxicity can be preliminarily assessed using in vitro assays (e.g., mitochondrial respiration in cell lines) followed by OECD-compliant in vivo models .
Q. What frameworks are recommended for designing hypothesis-driven studies on this compound’s metabolic pathways?
Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate questions. For example:
- Feasibility: Isotopic labeling (¹³C-glycine) to track incorporation into microbial peptides.
- Novelty: Investigating this compound as a substrate for novel peptidases. PICO (Population, Intervention, Comparison, Outcome) frameworks apply to in vivo pharmacokinetic studies .
Data Contradiction and Reproducibility
Q. Why do thermochemical values for this compound vary across databases, and how should researchers mitigate this?
Discrepancies arise from differing computational methods (e.g., DFT vs. group-additivity). NIST data (ΔrH° = 179 ± 7.1 kJ/mol) should be prioritized for reaction thermochemistry. Researchers must report computational parameters (e.g., basis sets, solvation models) to enable replication .
Q. How can this compound’s stability under varying storage conditions impact experimental reproducibility?
Hygroscopicity and light sensitivity necessitate storage in desiccated, opaque containers at -20°C. Pre-experiment stability assays (e.g., TGA/DSC for decomposition profiles) are critical to avoid batch-to-batch variability .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
